molecular formula C15H18O4 B14095075 (3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

(3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

Cat. No.: B14095075
M. Wt: 262.30 g/mol
InChI Key: SNIFBMIPCYBVSS-WNIABHAQSA-N
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Description

(3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione is a complex organic compound characterized by its unique hexahydroazuleno structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the hexahydroazuleno core through cyclization reactions.

    Functional Group Modifications: Introduction of hydroxymethyl and dimethyl groups through specific reagents and conditions.

    Purification: Use of chromatographic techniques to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilization of large-scale reactors to handle the synthesis steps efficiently.

    Automated Processes: Implementation of automated processes to ensure consistency and high yield.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Substitution reactions involving the hydroxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Use of catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, leading to desired therapeutic effects.

    Binding Affinity: High binding affinity to target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione: The parent compound.

    This compound derivatives: Compounds with slight modifications in functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(3R,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

InChI

InChI=1S/C15H18O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,8,10,13-14,16H,3-4,6H2,1-2H3/t8-,10+,13+,14+/m1/s1

InChI Key

SNIFBMIPCYBVSS-WNIABHAQSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C

Canonical SMILES

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)CO)C

Origin of Product

United States

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